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Compound of Interest

Compound Name:
5-iodo-N,N-dimethyl-1H-pyrazole-

1-sulfonamide

CAS No.: 917899-39-9

Cat. No.: B15053105 Get Quote

Executive Summary
The iodinated pyrazole moiety represents a "Goldilocks" zone in heterocyclic chemistry: it is

reactive enough to serve as a versatile handle for cross-coupling (C–C, C–N bond formation)

yet stable enough to survive multi-step synthetic sequences.[1] In drug discovery, the iodine

substituent at the C-4 position often acts as a metabolic blocker or a lipophilic pharmacophore,

while in radiopharmaceutical sciences, it serves as a critical entry point for isotopic labeling (

,

) or radiofluorination via iodonium salts.

This guide details the regioselective synthesis, catalytic utility, and biological applications of

iodinated pyrazoles, supported by validated protocols.

Part 1: Regioselective Synthesis (The "Installation")
The synthesis of iodinated pyrazoles is governed by the electronic disparity between the

varying positions of the azole ring. The choice of reagent dictates whether the iodine installs at

the nucleophilic C-4 position or the acidic C-5 position.
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Electrophilic Aromatic Substitution (EAS) – C-4
Selectivity
The pyrazole ring is electron-rich. Under standard electrophilic conditions, the lone pair on the

-1 nitrogen donates density into the ring, activating the C-4 position.

Reagents:

-Iodosuccinimide (NIS) is preferred over elemental iodine (

) due to higher atom economy and easier handling.

Mechanism: The electrophilic iodine species (

) attacks the C-4 position, followed by deprotonation to restore aromaticity.

Why C-4? The C-3 and C-5 positions are adjacent to the electron-withdrawing nitrogen

atoms (inductive effect), making them less nucleophilic than C-4.

Lithiation-Trapping – C-5 Selectivity
To access the C-5 iodinated isomer, one must invert the reactivity logic using a strong base.

Reagents:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

-Butyllithium (

-BuLi) followed by

.[2]

Mechanism: The proton at C-5 is the most acidic (pKa ~19.8 for 1-methylpyrazole) due to the

inductive effect of the adjacent

-1. Lithiation generates a C-5 carbanion, which then attacks the iodine source.

Constraint: This requires an
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-protected pyrazole (e.g.,

-methyl,

-SEM) to prevent deprotonation of the NH group.

Visualization: Regioselectivity Map
The following diagram illustrates the divergent synthetic pathways based on reagent choice.
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Caption: Divergent synthesis pathways. Electrophiles (NIS) target the nucleophilic C-4; Bases

(n-BuLi) target the acidic C-5.

Part 2: The "Handle" – Cross-Coupling Applications
The C–I bond in pyrazoles is weaker (approx. 50 kcal/mol) than C–Br or C–Cl bonds, making it

the premier substrate for Palladium-catalyzed cross-coupling. 4-Iodopyrazoles are extensively

used to build "biaryl" scaffolds common in kinase inhibitors.

Suzuki-Miyaura Coupling
This is the most frequent application.[3] The 4-iodopyrazole acts as the electrophile, coupling

with aryl boronic acids.

Catalyst Systems:
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or

are standard.

Base: Mild bases like

or

are preferred to prevent hydrolysis of sensitive groups.

Utility: Used to synthesize p38 MAP kinase inhibitors and COX-2 inhibitors (e.g., Celecoxib

analogs).

Sonogashira Coupling
Coupling 4-iodopyrazoles with terminal alkynes yields alkynyl-pyrazoles, which are precursors

to fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

Radiopharmaceutical Precursors
In nuclear medicine, the non-radioactive iodinated pyrazole is often a standard for identifying

the retention time of a radio-labeled analog. More importantly, iododestannylation is used:

Start with a 4-iodopyrazole.[4][1][2][5][6][7][8][9]

Convert to a 4-tributylstannyl pyrazole.

React with radioactive

and an oxidant to generate the hot tracer for SPECT imaging [1].

Part 3: Experimental Protocols (Self-Validating)
The following protocols are designed to be robust and reproducible.

Protocol A: Synthesis of 4-Iodo-1-methyl-1H-pyrazole
(NIS Method)
This protocol utilizes NIS for high atom economy and mild conditions, avoiding the harsh

oxidants required by
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methods.

Materials:

1-Methyl-1H-pyrazole (1.0 equiv)

-Iodosuccinimide (NIS) (1.1 equiv)

Acetonitrile (ACN) (Solvent, 0.5 M concentration)

Acetic Acid (Catalytic, 10 mol%)

Step-by-Step:

Setup: Charge a round-bottom flask with 1-Methyl-1H-pyrazole and Acetonitrile. Stir at room

temperature (RT).

Addition: Add the catalytic Acetic Acid. Then, add NIS portion-wise over 10 minutes.

Reasoning: Exothermic control and prevention of di-iodination side products.

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product is

usually less polar than the starting material.

Quench: Dilute with EtOAc and wash with 10% Sodium Thiosulfate (

) solution. Validation: The thiosulfate removes unreacted iodine species, turning the organic
layer from yellow/brown to clear.

Workup: Wash with brine, dry over

, filter, and concentrate in vacuo.

Purification: Recrystallize from Hexanes or perform flash chromatography if necessary.

Expected Yield: 85–95%.

Characterization:

NMR will show a significant upfield shift of the C-4 signal due to the heavy atom effect of
Iodine (typically ~50-60 ppm).
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Protocol B: Suzuki Coupling of 4-Iodopyrazole
A general procedure for attaching an aryl group to the C-4 position.

Materials:

4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

Phenylboronic acid (1.2 equiv)

(0.05 equiv)

(2.0 equiv)[1][6]

Dioxane/Water (4:1 ratio)[1]

Step-by-Step:

Degassing: Combine solvent, base, and reactants in a vial. Sparge with Nitrogen/Argon for

10 minutes. Critical Step: Oxygen poisons the Pd(0) active species.

Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

Heating: Heat to 90°C for 12 hours.

Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove

Palladium black.

Isolation: Concentrate and purify via silica gel chromatography.

Part 4: Data & Comparative Analysis
Table 1: Comparison of Iodination Methods for
Pyrazoles
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Method Reagents
Regioselect
ivity

Yield Pros Cons

Electrophilic

(Standard)

, CAN (Ceric

Ammonium

Nitrate)

C-4

(Exclusive)
80-90%

Uses

elemental

iodine

(cheap)

CAN is a

strong

oxidant; not

compatible

with sensitive

groups [2].

Electrophilic

(Mild)

NIS,

TFA/AcOH

C-4

(Exclusive)
85-95%

High atom

economy,

mild acid

NIS is more

expensive

than

.

Lithiation -BuLi,
C-5

(Exclusive)
70-85%

Access to C-

5 position

Requires

cryogenic

temps

(-78°C), inert

atmosphere,

and N-

protection [3].

Green

Chemistry

,

, Water

C-4 60-80%

Water

solvent, no

organic waste

Lower yields,

difficult

workup for

lipophilic

substrates.

Visualization: The Cross-Coupling Workflow
This diagram depicts the catalytic cycle utilizing the 4-iodopyrazole as the oxidative addition

partner.
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Caption: The Suzuki-Miyaura cycle. The weak C-I bond facilitates rapid oxidative addition, the

rate-limiting step in many couplings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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